1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
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Overview
Description
1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound It features a phospholane ring, which is a five-membered ring containing phosphorus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of ethyl phosphite with an appropriate aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phospholane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a phosphonate ester, while reduction could produce a phosphine oxide.
Scientific Research Applications
1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-3-hydroxy-2-methyl-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other organophosphorus compounds, such as phospholane derivatives and phosphonate esters.
Phospholane Derivatives: These compounds also contain a five-membered ring with phosphorus and exhibit similar reactivity.
Phosphonate Esters: These compounds have a phosphorus atom bonded to an oxygen atom, similar to the ethoxy group in this compound.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a phospholane ring with an ethoxy and hydroxyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
61388-53-2 |
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Molecular Formula |
C7H13O3P |
Molecular Weight |
176.15 g/mol |
IUPAC Name |
1-ethoxy-2-methyl-1-oxo-2,3-dihydro-1λ5-phosphol-3-ol |
InChI |
InChI=1S/C7H13O3P/c1-3-10-11(9)5-4-7(8)6(11)2/h4-8H,3H2,1-2H3 |
InChI Key |
QYIXIGKMHMGLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)C=CC(C1C)O |
Origin of Product |
United States |
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